2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzofuran and pyrimidine moieties
Preparation Methods
The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the fused ring system.
Introduction of the butyl group: The butyl group is introduced through alkylation reactions.
Attachment of the sulfanyl group:
Coupling with N-(5-chloro-2-methoxyphenyl)acetamide: The final step involves coupling the intermediate with N-(5-chloro-2-methoxyphenyl)acetamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s heterocyclic core makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving sulfanyl and acetamide functionalities.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core and may have similar electronic and optical properties.
Pyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.
Sulfanyl-substituted compounds: These compounds contain the sulfanyl group and may have similar reactivity and chemical properties.
The uniqueness of 2-[(3-butyl-4-oxo-3,4-dihydro1
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-17(15)31-21)26-23(27)32-13-19(28)25-16-12-14(24)9-10-18(16)30-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBBTSJHNUHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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